molecular formula C13H15NO4 B1246750 Semecarpifoline

Semecarpifoline

Cat. No. B1246750
M. Wt: 249.26 g/mol
InChI Key: WBHOECNXRGZKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Semecarpifoline is a natural product found in Melicope semecarpifolia with data available.

Scientific Research Applications

Antiplatelet Aggregation Activity

Semecarpifoline, along with other compounds, was isolated from the root bark of Melicope semecarpifolia. It exhibited significant antiplatelet aggregation activities in vitro, suggesting potential applications in preventing thrombotic diseases (Chen et al., 2001).

Anticancer Potential

Alseodaphne semecarpifolia, a plant used in traditional medicine, has been investigated for its cytotoxic properties against various human cancers. Methanol extracts from the stem bark and leaves showed significant cytotoxicity against cancer cell lines, and specific compounds like Cucurbitacin A and Gambogic acid were identified. These findings suggest a potential chemotherapeutic application of the plant's bioactive compounds against cancer (Chethankumara et al., 2022).

Cyclooxygenase (COX) Inhibition

A study on Semecarpus anacardium Linn., commonly used in India for treating rheumatoid arthritis and other inflammatory disorders, isolated a biflavonoid, tetrahydroamentoflavone (THA), from its ethyl acetate extract. THA demonstrated significant COX-1 and COX-2 inhibitory activity, indicating its potential as an anti-inflammatory agent (Selvam & Jachak, 2004).

Antimicrobial Properties

Cefotaxime, an antibiotic, was incorporated with bimetallic silver-selenium nanoparticles, showing promising antimicrobial and antibiofilm activities. This study indicates the potential for such nanocomposites in pharmaceutical and biomedical applications, suggesting a role for Semecarpifoline in enhancing antimicrobial treatments (Elakraa et al., 2022).

properties

Product Name

Semecarpifoline

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

4,7-dimethoxy-3-(methoxymethyl)-1H-quinolin-2-one

InChI

InChI=1S/C13H15NO4/c1-16-7-10-12(18-3)9-5-4-8(17-2)6-11(9)14-13(10)15/h4-6H,7H2,1-3H3,(H,14,15)

InChI Key

WBHOECNXRGZKAH-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C2=C(C=C(C=C2)OC)NC1=O)OC

synonyms

semecarpifoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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